molecular formula C15H14BrNO3 B12634226 5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene

5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene

Cat. No.: B12634226
M. Wt: 336.18 g/mol
InChI Key: OJFOHOXDSHZSCJ-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene is an organic compound characterized by the presence of a bromophenyl group, a methoxy group, and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene typically involves multiple steps. One common method includes the nitration of 1,3-dimethylbenzene to introduce the nitro group, followed by bromination to add the bromophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy group can produce various ethers .

Scientific Research Applications

5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromophenyl group may enhance binding affinity to certain receptors or enzymes, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

5-[(4-bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene

InChI

InChI=1S/C15H14BrNO3/c1-10-7-14(8-11(2)15(10)17(18)19)20-9-12-3-5-13(16)6-4-12/h3-8H,9H2,1-2H3

InChI Key

OJFOHOXDSHZSCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)OCC2=CC=C(C=C2)Br

Origin of Product

United States

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